O-2093

Endocannabinoid Anandamide Membrane transport

O-2093 (CAS 439080-01-0) is a synthetic small molecule that functions as a selective inhibitor of the cellular reuptake of the endocannabinoid anandamide (AEA) with an IC50 of 17.3 μM in rat basophilic leukemia (RBL-2H3) cells. It belongs to a class of compounds designed to elevate extracellular AEA levels by blocking its membrane transport without directly engaging cannabinoid CB1 or CB2 receptors.

Molecular Formula C34H43Cl2NO3
Molecular Weight 584.6 g/mol
Cat. No. B1662283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-2093
SynonymsN-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
Molecular FormulaC34H43Cl2NO3
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl
InChIInChI=1S/C34H43Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(40)37(26-28-20-22-32(38)30(35)24-28)27-29-21-23-33(39)31(36)25-29/h6-7,9-10,12-13,15-16,20-25,38-39H,2-5,8,11,14,17-19,26-27H2,1H3/b7-6-,10-9-,13-12-,16-15-
InChIKeyXRJQDZXKLCOTGV-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-2093: A Selective Anandamide Reuptake Inhibitor for Endocannabinoid Research


O-2093 (CAS 439080-01-0) is a synthetic small molecule that functions as a selective inhibitor of the cellular reuptake of the endocannabinoid anandamide (AEA) with an IC50 of 17.3 μM in rat basophilic leukemia (RBL-2H3) cells [1]. It belongs to a class of compounds designed to elevate extracellular AEA levels by blocking its membrane transport without directly engaging cannabinoid CB1 or CB2 receptors. O-2093 exhibits little or no activity at CB1 (Ki > 1.3 μM), CB2 (Ki 1.3-8 μM), TRPV1 (EC50 > 10 μM), or FAAH (IC50 > 25 μM) [1]. Intravenous administration of O-2093 (0.1–1 mg/kg) significantly inhibits limb spasticity in a mouse model of multiple sclerosis [1], providing in vivo validation of its pharmacological utility.

Why O-2093 Cannot Be Replaced by Generic AEA Uptake Inhibitors or FAAH Inhibitors


Simple substitution of O-2093 with other AEA uptake inhibitors (e.g., AM404, VDM11) or FAAH inhibitors (e.g., URB597) is scientifically unsound due to profound differences in selectivity, potency, and off-target activity. While many compounds elevate AEA levels, they do so through distinct molecular mechanisms with unique pharmacological fingerprints. For example, AM404 potently activates TRPV1 vanilloid receptors and inhibits FAAH, confounding interpretation of endocannabinoid-specific effects [1]. Conversely, O-2093 demonstrates negligible activity at CB1, CB2, TRPV1, and FAAH at concentrations relevant to its AEA reuptake inhibition, allowing for cleaner dissection of endocannabinoid transport mechanisms [1]. Even among structurally related analogs (e.g., O-3246), subtle chemical modifications yield >12-fold differences in potency and altered in vivo efficacy profiles, underscoring the critical need for compound-specific validation [1].

Quantitative Evidence for O-2093: Comparative Data for Informed Procurement


AEA Reuptake Inhibition Potency of O-2093 vs. Potent Analog O-3246

O-2093 inhibits AEA reuptake with an IC50 of 17.3 μM, as measured in RBL-2H3 cells. Its close structural analog O-3246 is 12-fold more potent, exhibiting an IC50 of 1.4 μM under identical assay conditions [1].

Endocannabinoid Anandamide Membrane transport Structure-activity relationship

Receptor Selectivity: O-2093 vs. AM404 and VDM11

O-2093 exhibits negligible activity at CB1 (Ki > 1.3 μM), CB2 (Ki 1.3–8 μM), TRPV1 (EC50 > 10 μM), and FAAH (IC50 > 25 μM) [1]. In contrast, AM404 activates TRPV1 (pEC50 7.4) and inhibits FAAH (IC50 5.9 μM) , while VDM11 also inhibits FAAH (IC50 1.6–2.9 μM) [2].

Cannabinoid receptor TRPV1 FAAH Selectivity profiling

In Vivo Efficacy in Mouse Model of Multiple Sclerosis

O-2093 significantly inhibits limb spasticity in chronic relapsing experimental allergic encephalomyelitis (CREAE) mice, a model of multiple sclerosis, at intravenous doses of 0.1–1 mg/kg [1]. The structurally similar analog O-3246 also inhibits spasticity, whereas O-2247 and O-2248 show no significant effect [1].

Multiple sclerosis Spasticity CREAE In vivo pharmacology

Lack of CB1 Receptor Antagonist Activity: Clarification of Misclassification

Despite some database entries listing O-2093 as a CB1 antagonist [1], direct binding assays show it has low affinity for CB1 receptors (Ki > 1.3 μM) [2]. In contrast, the prototypical CB1 antagonist Rimonabant (SR141716) has a Ki of approximately 2 nM for CB1 [3].

CB1 antagonist Rimonabant SR141716 Cannabinoid receptor

Structural Determinants of Potency: O-2093 vs. O-3246

O-2093 and O-3246 differ by a single structural modification, yet this subtle change results in a 12-fold increase in potency for O-3246 (IC50 = 1.4 μM vs. 17.3 μM) [1].

Medicinal chemistry Structure-activity relationship Anandamide transporter

Recommended Research Applications for O-2093 Based on Validated Evidence


Investigating Endocannabinoid Transport Mechanisms Without CB1/TRPV1 Confounds

O-2093 is the optimal choice for experiments requiring selective blockade of AEA reuptake while minimizing activity at CB1, CB2, TRPV1, and FAAH. Use O-2093 (IC50 17.3 μM) in RBL-2H3 or primary neuronal cultures to elevate extracellular AEA without the confounding TRPV1 activation seen with AM404 or the FAAH inhibition associated with VDM11 [1].

Preclinical Studies of Spasticity in Multiple Sclerosis Models

O-2093 has demonstrated robust anti-spasticity effects in the CREAE mouse model of multiple sclerosis at intravenous doses of 0.1–1 mg/kg [1]. Researchers investigating endocannabinoid-based therapies for spasticity should select O-2093 over inactive analogs like O-2247 or O-2248, as its in vivo efficacy is experimentally validated [1].

Structure-Activity Relationship (SAR) Studies of Anandamide Transporter Ligands

O-2093 serves as a critical reference compound for SAR studies aimed at identifying the molecular determinants of AEA transport inhibition. The 12-fold difference in potency between O-2093 (IC50 17.3 μM) and its close analog O-3246 (IC50 1.4 μM) provides a benchmark for evaluating new chemical entities [1].

Negative Control for CB1/CB2-Mediated Cannabinoid Signaling

Due to its low affinity for CB1 (Ki > 1.3 μM) and CB2 (Ki 1.3–8 μM) receptors, O-2093 is an appropriate negative control when investigating cannabinoid receptor-dependent pathways. Use O-2093 at concentrations up to 20 mg/kg (i.v.) in mice, where it is inactive in the cannabinoid 'tetrad' of behavioral tests [1].

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